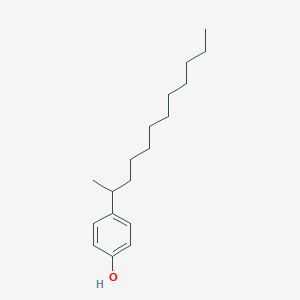
p-Secondary dodecylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Secondary dodecylphenol: is an organic compound belonging to the class of alkylphenols. It is characterized by a phenolic group attached to a dodecyl chain at the para position. This compound is known for its surfactant properties and is widely used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Secondary dodecylphenol typically involves the alkylation of phenol with dodecene. The reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The reaction conditions include temperatures ranging from 100°C to 150°C and pressures of 1-5 atm .
Industrial Production Methods: In industrial settings, this compound is produced using high-purity phenol and dodecene. The process involves dehydration of the raw materials using molecular sieves, followed by alkylation in the presence of a metal compound-loaded nano carrier as the catalyst .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Secondary dodecylphenol can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dodecylcyclohexanol.
Substitution: The phenolic group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nitration is carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dodecylcyclohexanol.
Substitution: Nitro-dodecylphenol and halogenated dodecylphenol.
Aplicaciones Científicas De Investigación
Chemistry: p-Secondary dodecylphenol is used as a precursor in the synthesis of surfactants and emulsifiers. It is also employed in the production of resins and polymers .
Biology: In biological research, this compound is used to study the effects of alkylphenols on cellular processes and enzyme activities.
Medicine: While not commonly used in medicine, derivatives of this compound are investigated for their potential antimicrobial and antifungal properties.
Industry: In the industrial sector, this compound is used as an additive in lubricants, fuels, and detergents. It is also employed in the production of adhesives and coatings .
Mecanismo De Acción
The mechanism of action of p-Secondary dodecylphenol primarily involves its surfactant properties. It reduces the surface tension of water and other liquids, allowing for better wetting and spreading. The phenolic group can interact with various molecular targets, including enzymes and cell membranes, altering their functions and activities .
Comparación Con Compuestos Similares
p-Dodecylphenol: Similar in structure but with a linear dodecyl chain.
Nonylphenol: Contains a nonyl chain instead of a dodecyl chain.
Octylphenol: Contains an octyl chain instead of a dodecyl chain.
Uniqueness: p-Secondary dodecylphenol is unique due to its branched dodecyl chain, which imparts superior wetting and penetrating properties compared to its linear counterparts. This makes it more effective in applications requiring high surfactant activity .
Propiedades
Número CAS |
21566-83-6 |
|---|---|
Fórmula molecular |
C18H30O |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
4-dodecan-2-ylphenol |
InChI |
InChI=1S/C18H30O/c1-3-4-5-6-7-8-9-10-11-16(2)17-12-14-18(19)15-13-17/h12-16,19H,3-11H2,1-2H3 |
Clave InChI |
PVUOKIOICFLFPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




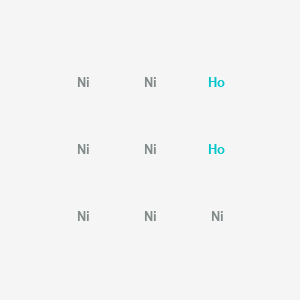
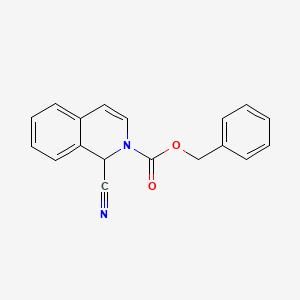
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)





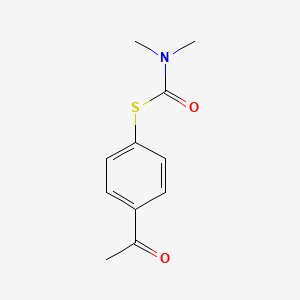
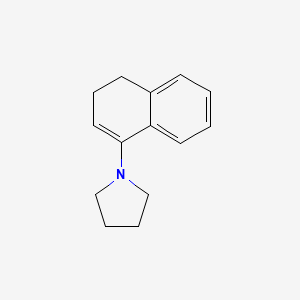
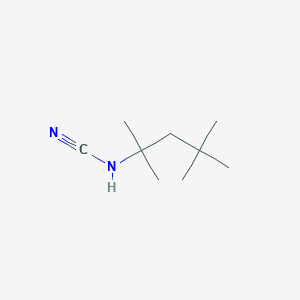
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)
